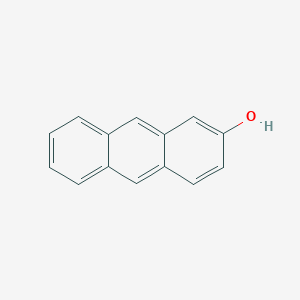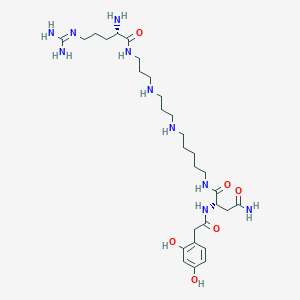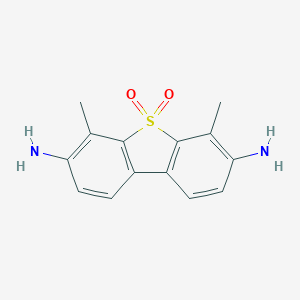
anthracen-2-ol
Vue d'ensemble
Description
2-Hydroxyanthracene, also known as 2-hydroxy-9,10-anthraquinone, is a naturally occurring organic compound that has been used in scientific research for several decades. This compound has been used in a variety of applications, including as a photosensitizer, dye, and anti-cancer agent.
Applications De Recherche Scientifique
Dispositifs optoélectroniques
Les dérivés de l'anthracène, y compris le 2-hydroxyanthracène, ont été utilisés dans le développement de matériaux cristaux liquides multifonctionnels pour les dispositifs optoélectroniques . Ces matériaux sont essentiels pour le développement de dispositifs intégrés comme les transistors organiques à émission de lumière (OLET), les guides d'ondes optiques à effet de champ organiques (OFEW) et les dispositifs électrofluorochromiques organiques (OEFC). La conception de chaînes latérales dans les dérivés de l'anthracène a montré qu'elle améliorait le transport de charge et les caractéristiques de fluorescence, qui sont essentielles pour les performances de ces dispositifs .
Chimie supramoléculaire
Dans le domaine de la chimie supramoléculaire, les blocs de construction à base de 2-hydroxyanthracène sont utilisés pour construire des metallacycles et des métallocages . Ces structures présentent des caractéristiques photophysiques et chimiques uniques en raison de leur structure en forme de panneau hautement conjuguée. Les applications dans ce domaine incluent la chimie hôte-invité, la réponse aux stimuli, la détection moléculaire, la capture de lumière et la science biomédicale. Les anthracènes intégrés améliorent les propriétés supramoléculaires et luminescentes souhaitées .
Microscopie à fluorescence
Le 2-hydroxyanthracène sert de photosensibilisateur et de colorant en microscopie à fluorescence . Il aide à la visualisation des cellules et des organites en se liant à l'ADN et en générant des espèces réactives de l'oxygène (ROS), qui provoquent des dommages à l'ADN et déclenchent l'apoptose dans les cellules. Cette application est importante dans l'étude des processus cellulaires et le développement de nouvelles stratégies thérapeutiques .
Recherche anticancéreuse
Les anthraquinones, y compris le 2-hydroxyanthracène, forment le cœur de divers agents anticancéreux . Ils sont utilisés comme modèle chimique pour les modifications structurelles afin de développer de nouveaux composés qui inhibent la progression du cancer en ciblant les protéines cellulaires essentielles. La recherche sur les composés à base d'anthraquinone est en pleine expansion, visant à surmonter les cancers résistants aux médicaments .
Électronique organique
Les dérivés du 2-hydroxyanthracène sont essentiels dans les tendances actuelles de la recherche en électronique organique . Le développement de matériaux multifonctionnels à base de dérivés de l'anthracène accélère la progression des dispositifs intégrés. Ces matériaux sont conçus pour combiner les avantages des matériaux cristaux liquides avec un transport de charge efficace et une forte fluorescence<a aria-label="1: 2-Hydroxyanthracene derivatives are pivotal in the current research trends in organic electronics1" data-citationid="b11355f9-b065-1091-147a-2ab0890abe22-35" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2020/qm/d0qm00038h" target
Safety and Hazards
Mécanisme D'action
Target of Action
Anthracen-2-ol, also known as 2-Hydroxyanthracene, primarily targets DNA within cells . It binds to the DNA, leading to a series of biochemical reactions .
Mode of Action
The interaction of 2-Hydroxyanthracene with DNA leads to the generation of reactive oxygen species (ROS) . These ROS cause DNA damage, which can trigger apoptosis, or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxyanthracene is the apoptotic pathway . The ROS generated by the compound’s interaction with DNA can cause damage to the DNA structure, triggering the intrinsic pathway of apoptosis . This leads to the activation of caspases, proteins that play a crucial role in dismantling the cell during apoptosis .
Pharmacokinetics
It is known that the compound is absorbed mainly in the intestines . It is widely distributed throughout the body, particularly in blood-flow rich organs and tissues . The metabolic pathways of 2-Hydroxyanthracene include hydrolysis, glycuronidation, and sulfation . The compound is excreted mainly through the kidney, rectum, and gallbladder .
Result of Action
The molecular effect of 2-Hydroxyanthracene’s action is DNA damage, caused by the ROS generated by the compound’s interaction with DNA . On a cellular level, this DNA damage triggers apoptosis, leading to the death of the cell . This can have a therapeutic effect in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 2-Hydroxyanthracene can be influenced by various environmental factors. For instance, the compound’s photocyclodimerization, a reaction that occurs upon exposure to light, is affected by the presence of certain substances, such as a chiral hydrogen-bonding template, cyclodextrin, and serum albumin . The ionization state of 2-Hydroxyanthracene can also affect its reactivity
Analyse Biochimique
Biochemical Properties
2-Hydroxyanthracene plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with peroxidase enzymes, which catalyze the oxidation of 2-Hydroxyanthracene in the presence of hydrogen peroxide . This reaction is significant in the context of bioremediation, where peroxidase-catalyzed oxidation helps in the degradation of aromatic pollutants.
Additionally, 2-Hydroxyanthracene has been shown to bind to DNA, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and trigger apoptosis in cells . This interaction is particularly relevant in the study of cancer biology, where the compound’s ability to induce cell death can be harnessed for therapeutic purposes.
Cellular Effects
2-Hydroxyanthracene exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to induce oxidative stress, leading to neuronal injury and cell death . This is accompanied by a reduction in the activities of enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial for neurotransmitter regulation . The compound also affects oxidative stress biomarkers, including catalase and glutathione-S-transferase, further contributing to cellular damage.
In addition to its neurotoxic effects, 2-Hydroxyanthracene influences cell signaling pathways and gene expression. For instance, its interaction with DNA can lead to the activation of apoptotic pathways, resulting in programmed cell death . This property is of particular interest in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.
Molecular Mechanism
The molecular mechanism of 2-Hydroxyanthracene’s action involves several key processes. One of the primary mechanisms is its ability to generate reactive oxygen species (ROS) upon binding to DNA . These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.
Furthermore, 2-Hydroxyanthracene can undergo photocyclodimerization, forming stereoisomeric cyclodimers in the presence of specific templates such as cyclodextrin and serum albumin
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyanthracene can vary over time. The compound’s stability and degradation are influenced by factors such as light and temperature. For instance, it has been observed that 2-Hydroxyanthracene can undergo dimerization when exposed to certain catalysts, leading to the formation of dimeric products . This reaction can affect the compound’s activity and function over time.
Long-term studies have shown that prolonged exposure to 2-Hydroxyanthracene can result in cumulative cellular damage, particularly in neuronal cells
Dosage Effects in Animal Models
The effects of 2-Hydroxyanthracene can vary significantly with different dosages in animal models. At lower doses, the compound may exhibit beneficial properties, such as its potential use in cancer therapy due to its ability to induce apoptosis . At higher doses, 2-Hydroxyanthracene can be toxic, leading to adverse effects such as oxidative stress and cellular damage .
Studies have shown that the compound’s toxicity is dose-dependent, with higher concentrations resulting in more pronounced effects on cellular function and viability . This underscores the importance of careful dosage optimization in therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Hydroxyanthracene is involved in several metabolic pathways, including its oxidation by peroxidase enzymes . This reaction leads to the formation of various oxidation products, which can further participate in biochemical reactions. The compound’s metabolism also involves interactions with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
In the context of environmental science, 2-Hydroxyanthracene’s degradation by microbial enzymes is of particular interest. Microorganisms capable of degrading polycyclic aromatic hydrocarbons can utilize 2-Hydroxyanthracene as a carbon source, leading to its breakdown and removal from contaminated environments .
Transport and Distribution
Within cells and tissues, 2-Hydroxyanthracene is transported and distributed through interactions with specific transporters and binding proteins. For instance, its binding to serum albumin can influence its distribution and localization within the body . The compound’s transport is also affected by its physicochemical properties, such as solubility and stability.
Studies have shown that 2-Hydroxyanthracene can accumulate in certain tissues, particularly those with high metabolic activity . This accumulation can impact the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of 2-Hydroxyanthracene is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in the nucleus, where it interacts with DNA and induces oxidative damage . This nuclear localization is significant in the context of its apoptotic effects and potential therapeutic applications.
Additionally, 2-Hydroxyanthracene’s interaction with specific binding proteins can direct it to other cellular compartments, such as the cytoplasm and mitochondria . These interactions can modulate the compound’s activity and function, further influencing its biochemical properties and effects on cellular processes.
Propriétés
IUPAC Name |
anthracen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWUVWMUXGILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210192 | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-14-9 | |
| Record name | 2-Hydroxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)








